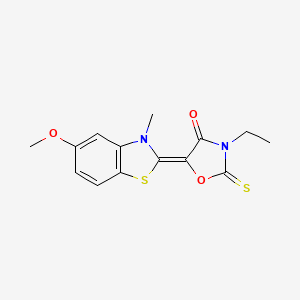
N-methyl-N'-(3-nitrophenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-methyl-N’-(3-nitrophenyl)thiourea” is an organosulfur compound with the linear formula C8H9N3O2S . It has a molecular weight of 211.244 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
Thioureas and their derivatives, such as “N-methyl-N’-(3-nitrophenyl)thiourea”, are synthesized by the reaction of various anilines with CS2 . The progress of the reaction can be checked using thin-layer chromatography .Molecular Structure Analysis
The molecular structure of “N-methyl-N’-(3-nitrophenyl)thiourea” is represented by the linear formula C8H9N3O2S . More detailed structural information might be obtained through spectroscopic techniques such as UV-visible and nuclear magnetic resonance (NMR) .Aplicaciones Científicas De Investigación
Organic Synthesis
“N-methyl-N’-(3-nitrophenyl)thiourea” is a type of N-substituted urea . N-substituted ureas are an important subclass of urea derivatives, where one of the nitrogen atoms is substituted with an alkyl or aryl group . They are extensively employed in chemical industries . A practically simple, mild, and efficient method has been developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent .
Biological Applications
Thiourea and its derivatives, including “N-methyl-N’-(3-nitrophenyl)thiourea”, have diverse biological applications . They have garnered attention within the organic synthesis field for their wide range of uses .
Antibacterial Properties: Thiourea derivatives have been found to possess antibacterial properties . They can be used in the development of new antibacterial agents .
Antioxidant Properties: Thiourea derivatives also exhibit antioxidant properties . They can neutralize free radicals and prevent oxidative stress, which is associated with various diseases .
Anticancer Properties: Thiourea derivatives have shown potential in cancer treatment due to their anticancer properties . They can be used in the development of new anticancer drugs .
Anti-inflammatory Properties: Thiourea derivatives have anti-inflammatory properties . They can be used in the treatment of inflammatory diseases .
Anti-Alzheimer Properties: Thiourea derivatives have shown potential in the treatment of Alzheimer’s disease . They can be used in the development of new drugs for Alzheimer’s treatment .
Antituberculosis Properties: Thiourea derivatives have antituberculosis properties . They can be used in the development of new drugs for tuberculosis treatment .
Antimalarial Properties: Thiourea derivatives have antimalarial properties . They can be used in the development of new drugs for malaria treatment .
Safety and Hazards
Direcciones Futuras
Thioureas and their derivatives have applications in numerous fields such as organic synthesis and pharmaceutical industries . They show promising antibacterial and antioxidant potential and are very active against glucose-6-phosphatase (G6Pase) . Future research could explore these properties further.
Propiedades
IUPAC Name |
1-methyl-3-(3-nitrophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2S/c1-9-8(14)10-6-3-2-4-7(5-6)11(12)13/h2-5H,1H3,(H2,9,10,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQDJPDOWZYDHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NC1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>31.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24796797 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-({[2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)phenyl]acetic acid](/img/structure/B5132992.png)
![2-(benzylamino)-3-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5132993.png)
![1-[3-(4-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-3-(4-chlorophenoxy)-2-propanol hydrochloride](/img/structure/B5133000.png)


![1-{3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]propanoyl}-4-ethylpiperazine](/img/structure/B5133043.png)
![N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B5133051.png)

![1-(2,4-dichlorobenzoyl)-N-[3-(methylthio)phenyl]-4-piperidinecarboxamide](/img/structure/B5133058.png)
![4-[4-(1-naphthyloxy)butyl]morpholine oxalate](/img/structure/B5133061.png)
![N-({1-[(2-isopropyl-1,3-thiazol-4-yl)carbonyl]-3-piperidinyl}methyl)-3,5-dimethoxybenzamide](/img/structure/B5133063.png)
![3-[4-(2-fluorobenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5133068.png)
![5-[4-(allyloxy)-3-iodo-5-methoxybenzylidene]-1-(2,4-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5133070.png)
